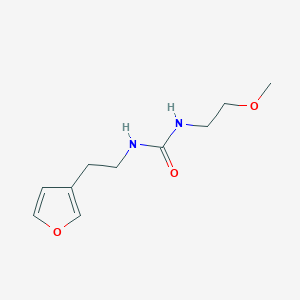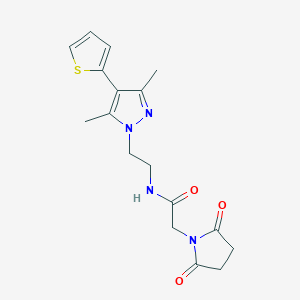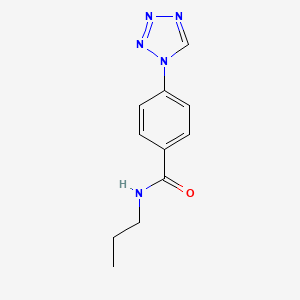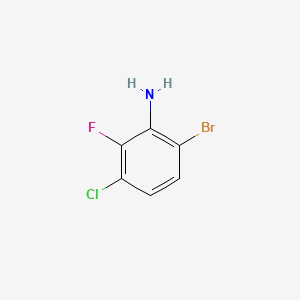
N-(2-((2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Multi-Targeted Kinase-Inhibitoren
Diese Verbindung ist ein potenzieller multi-gezielter Kinase-Inhibitor . Kinase-Inhibitoren sind eine Klasse von Medikamenten, die bestimmte Enzyme (Kinasen) in Krebszellen blockieren und sie so daran hindern, zu wachsen und sich zu teilen. Diese Verbindung hat vielversprechende zytotoxische Wirkungen gegen verschiedene Krebszelllinien gezeigt .
Apoptose-Induktoren
Die Verbindung kann Apoptose in Krebszellen induzieren . Apoptose ist ein Prozess des programmierten Zelltods, der in mehrzelligen Organismen auftritt. Durch Induktion von Apoptose kann diese Verbindung dazu beitragen, Krebszellen zu eliminieren und die Ausbreitung der Krankheit zu verhindern .
Protein-Kinase-B (PKB)-Inhibitoren
Die Verbindung wurde als potenzieller Inhibitor der Protein-Kinase-B (PKB), auch bekannt als Akt, identifiziert . PKB ist ein wichtiger Bestandteil intrazellulärer Signalwege, die das Wachstum und das Überleben regulieren. Die Hemmung von PKB kann möglicherweise zu verbesserten therapeutischen Wirkungen bei der Krebsbehandlung führen .
ATP-kompetitive Inhibitoren
Die Verbindung wurde optimiert, um ATP-kompetitive, nanomolare Inhibitoren mit bis zu 150-facher Selektivität für die Hemmung von PKB gegenüber der eng verwandten Kinase PKA bereitzustellen . ATP-kompetitive Inhibitoren konkurrieren mit ATP (dem Energiemolekül der Zelle) um die Bindung an die Kinase und hemmen so ihre Aktivität .
Orale Bioverfügbarkeit
Die Verbindung wurde als potenter und oral bioverfügbarer Inhibitor von PKB identifiziert . Die orale Bioverfügbarkeit ist ein Maß dafür, wie viel eines oral eingenommenen Medikaments die Blutbahn erreichen und seine beabsichtigte Wirkung entfalten kann. Dies macht die Verbindung zu einem potenziellen Kandidaten für die orale Verabreichung von Medikamenten .
Antitumormittel
Die Verbindung hat eine starke Hemmung des Wachstums menschlicher Tumor-Xenografte in nackten Mäusen bei gut verträglichen Dosen gezeigt . Dies deutet darauf hin, dass die Verbindung zu einem wirksamen Antitumormittel entwickelt werden könnte .
Wirkmechanismus
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It binds to PKB, preventing the binding of ATP, which is necessary for the kinase’s activity . This inhibition disrupts the signaling through PKB, potentially leading to reduced cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to optimize these properties .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it could have potential as an antitumor agent.
Eigenschaften
IUPAC Name |
N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-14-21-16(12-17(22-14)23-11-5-8-19-23)18-9-10-20-26(24,25)13-15-6-3-2-4-7-15/h2-8,11-12,20H,9-10,13H2,1H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRYFOAKPCDADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(but-2-ynoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2452253.png)
![[3-(Dimethylamino)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2452255.png)
![3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid](/img/structure/B2452257.png)


![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2452261.png)

![6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2452263.png)
![N-(3,4-dimethylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2452264.png)

![N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2452268.png)

![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2452270.png)
